
Fenlean
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Fenlean, also known as FLZ, is currently in phase I trials by Institute of Materia Medica, Chinese Academy of Medical Science as a potential treatment of Parkinson's disease.
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Fenlean’s neuroprotective effects in Parkinson’s disease?
- Answer: The chronic MPTP/probenecid mouse model is widely used to evaluate this compound’s neuroprotective effects. This model replicates progressive dopaminergic neuron degeneration, allowing assessment of tyrosine hydroxylase function preservation. Key steps include administering MPTP (a neurotoxin) with probenecid to prolong MPTP’s effects, followed by this compound treatment. Behavioral tests (e.g., rotarod) and immunohistochemical analysis of substantia nigra neurons are critical for validation .
Q. How can researchers validate this compound’s inhibitory activity against Src kinase in vitro?
- Answer: Use kinase inhibition assays with recombinant Src kinase. Protocols involve incubating this compound with the kinase and a substrate (e.g., ATP), measuring phosphorylation via ELISA or fluorescence-based methods. Include positive controls (e.g., known Src inhibitors) and negative controls (vehicle-only). Dose-response curves (IC50 calculations) and Western blotting for downstream targets (e.g., phosphorylated FAK) confirm specificity .
Q. What methodologies are optimal for assessing this compound’s impact on mitochondrial Aβ production?
- Answer: Isolate mitochondria from neuronal cell lines (e.g., SH-SY5Y) treated with this compound. Quantify Aβ levels via ELISA or immunoprecipitation. Combine with Seahorse assays to measure mitochondrial respiration changes. Validate using siRNA-mediated Src knockdown to distinguish this compound-specific effects from off-target pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across different mitochondrial Aβ assays?
- Answer: Contradictions may arise from variations in cell models (primary neurons vs. immortalized lines) or Aβ detection methods. Standardize protocols by using identical cell sources, passage numbers, and assay kits. Perform meta-analyses of published data to identify confounding variables (e.g., incubation time, this compound solubility). Cross-validate findings with in vivo models (e.g., transgenic Aβ-overexpressing mice) .
Q. What strategies optimize the combinatorial use of this compound with other kinase inhibitors without inducing off-target effects?
- Answer: Conduct synergy screens (e.g., Chou-Talalay method) to identify additive or synergistic pairs. Pre-test inhibitors (e.g., Bafetinib for Abl/Lyn) for target selectivity using kinome-wide profiling. Use sub-therapeutic this compound doses to minimize toxicity. Monitor off-target effects via transcriptomics or phosphoproteomics .
Q. How should researchers design studies to evaluate this compound’s potential in age-related macular degeneration (AMD)?
- Answer: Utilize in vitro retinal pigment epithelium (RPE) models exposed to oxidative stress (e.g., H2O2). Measure this compound’s ability to reduce reactive oxygen species (ROS) and protect tight junctions (ZO-1 staining). For in vivo validation, use laser-induced choroidal neovascularization (CNV) mice, assessing lesion size and VEGF expression via qPCR .
Q. Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?
- Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response) for IC50 determination. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For survival studies (e.g., MPTP models), Kaplan-Meier curves and Cox proportional hazards models are essential. Report effect sizes and confidence intervals to enhance reproducibility .
Q. How can systematic reviews be structured to synthesize conflicting findings on this compound’s mechanisms?
- Answer: Follow PRISMA guidelines with Boolean searches (e.g., "this compound AND (Src kinase OR Aβ)") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources. Categorize studies by model type, dosage, and outcome. Use QUADAS-2 for risk of bias assessment. Highlight methodological heterogeneity in discussion sections .
Q. Data Presentation and Reproducibility
Q. What are the best practices for documenting this compound’s synthesis and characterization in publications?
- Answer: Provide detailed NMR (¹H, ¹³C), HPLC purity (>95%), and mass spectrometry data in Supporting Information. For in-house synthesized this compound, include step-by-step protocols with reaction conditions (temperature, catalysts). Reference the original Annona glabra-derived structure and synthetic modifications .
Q. How should researchers address batch-to-batch variability in this compound studies?
- Answer: Implement quality control (QC) protocols:
- Test each batch for solubility (DMSO stock stability) and bioactivity (IC50 against Src).
- Use standardized storage conditions (-80°C, desiccated).
- Disclose batch numbers and QC data in publications to enable cross-study comparisons .
Propriétés
Numéro CAS |
863193-70-8 |
---|---|
Formule moléculaire |
C26H27NO6 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(E)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C26H27NO6/c1-31-20-9-11-24(32-2)21(16-20)22(14-18-6-10-23(29)25(15-18)33-3)26(30)27-13-12-17-4-7-19(28)8-5-17/h4-11,14-16,28-29H,12-13H2,1-3H3,(H,27,30)/b22-14+ |
Clé InChI |
ZZTHOXZXWINLQI-HYARGMPZSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fenlean, FLZ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.